An In-Depth Technical Guide to the CAP1-6D Peptide: Structure, Sequence, and Therapeutic Potential
An In-Depth Technical Guide to the CAP1-6D Peptide: Structure, Sequence, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CAP1-6D peptide is a synthetic, modified epitope derived from the human carcinoembryonic antigen (CEA), a well-established tumor-associated antigen. This nine-amino-acid peptide has been engineered to enhance the cellular immune response against CEA-expressing cancer cells, positioning it as a promising candidate for cancer vaccine development and T-cell based immunotherapies.
CAP1-6D is classified as an "enhancer agonist" or "superagonist" peptide. It is a modified version of the native CAP1 peptide (YLSGANLNL) where the asparagine (Asn) at position 6 has been substituted with aspartic acid (Asp).[1] This single amino acid change significantly increases the peptide's ability to stimulate specific cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells presenting the native CAP1 epitope.[1] This enhanced immunogenicity is not due to a stronger binding affinity to the HLA-A2 molecule, but rather to an improved interaction with the T-cell receptor (TCR).[1]
This technical guide provides a comprehensive overview of the CAP1-6D peptide, including its detailed structure and sequence, quantitative data on its biological activity, and in-depth experimental protocols for its synthesis, purification, and functional characterization. Furthermore, it includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and research applications.
CAP1-6D Peptide: Core Data
| Property | Description | Reference |
| Peptide Name | CAP1-6D | [1] |
| Parent Protein | Carcinoembryonic Antigen (CEA) | [1] |
| Native Peptide | CAP1 | [1] |
| Sequence | Tyr-Leu-Ser-Gly-Ala-Asp-Leu-Asn-Leu (YLSGADLNL) | [1] |
| Modification | Asparagine (N) to Aspartic Acid (D) at position 6 of the CAP1 peptide | [1] |
| Length | 9 amino acids | [1] |
| MHC Restriction | HLA-A2 | [1] |
| Function | Enhancer agonist cytotoxic T lymphocyte (CTL) peptide | [1] |
Quantitative Biological Activity
The enhanced immunogenicity of CAP1-6D has been demonstrated in preclinical studies and further evaluated in clinical trials. The following table summarizes key quantitative data regarding its ability to elicit a T-cell response.
| Parameter | Value | Experimental Context | Reference |
| CTL Sensitization | 100- to 1000-fold more efficient than native CAP1 peptide | In vitro recognition by a CAP1-specific CTL line | [1] |
| CTL Response (in vivo) | Dose-dependent increase in IFN-γ producing CD8+ T-cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |
| Mean Peak T-cell Response (ELISPOT) | Arm A (10 µg): 37 spots/10⁴ CD8+ cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |
| Arm B (100 µg): 148 spots/10⁴ CD8+ cells | [2] | ||
| Arm C (1000 µg): 248 spots/10⁴ CD8+ cells | [2] | ||
| Median Peak T-cell Response (ELISPOT) | Arm A (10 µg): 11 spots/10⁴ CD8+ cells | Phase I clinical trial in pancreatic adenocarcinoma patients | [2] |
| Arm B (100 µg): 52 spots/10⁴ CD8+ cells | [2] | ||
| Arm C (1000 µg): 271 spots/10⁴ CD8+ cells | [2] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the CAP1-6D peptide (YLSGADLNL) for use in immunological assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Leucine).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (Asparagine) using a coupling agent (e.g., HBTU/HOBt in the presence of a tertiary base like N,N-diisopropylethylamine - DIPEA) and add it to the resin to form a peptide bond.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and by-products.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the CAP1-6D sequence (Leu, Asp, Ala, Gly, Ser, Leu, Tyr).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.
Generation of CAP1-6D Specific Cytotoxic T Lymphocytes (CTLs)
Objective: To generate CTL lines from peripheral blood mononuclear cells (PBMCs) that are specific for the CAP1-6D peptide.
Methodology: In vitro stimulation of PBMCs with peptide-pulsed antigen-presenting cells (APCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from HLA-A2 positive healthy donors or patients by Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
DC Maturation and Peptide Pulsing: Induce DC maturation with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). Pulse the mature DCs with the CAP1-6D peptide (typically 10-50 µg/mL) for 2-4 hours.
-
Co-culture: Co-culture the peptide-pulsed DCs with the non-adherent PBMC fraction (containing T-cells) at a responder-to-stimulator ratio of approximately 10:1.
-
Cytokine Supplementation: Supplement the co-culture with IL-2 and IL-7 to promote T-cell proliferation and survival.
-
Restimulation: Restimulate the T-cells every 7-10 days with freshly prepared, peptide-pulsed autologous APCs (can be irradiated PBMCs or DCs).
-
Expansion and Characterization: Expand the CTLs in culture and periodically assess their specificity and functionality using assays such as ELISPOT or chromium release assays.
CTL Recognition and Lytic Activity Assay (Chromium Release Assay)
Objective: To quantify the ability of CAP1-6D specific CTLs to recognize and lyse target cells presenting the CAP1 or CAP1-6D peptide.
Methodology: A standard 4-hour chromium-51 (⁵¹Cr) release assay.
Protocol:
-
Target Cell Preparation: Use an HLA-A2 positive target cell line (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides).
-
Peptide Loading: Incubate the target cells with varying concentrations of the CAP1-6D peptide or the native CAP1 peptide for 1-2 hours.
-
Chromium Labeling: Label the peptide-loaded target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour.
-
Co-incubation: Co-incubate the ⁵¹Cr-labeled target cells with the generated CAP1-6D specific CTLs at different effector-to-target (E:T) ratios in a 96-well plate for 4 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Mandatory Visualizations
Signaling Pathway of CAP1-6D Mediated CTL Activation
References
- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (CAP1-6D)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
